3-Butyn-2-ol, 4,4',4''-(1,3,5-benzenetriyl)tris[2-methyl-
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Overview
Description
4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) is a complex organic compound characterized by a benzene ring substituted with three 2-methylbut-3-yn-2-ol groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) typically involves the reaction of benzene-1,3,5-triyl trihalide with 2-methylbut-3-yn-2-ol in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the substitution reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium halides (NaX) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dendrimers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) exerts its effects depends on its interaction with molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid
- 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid
- Trimethyl 4,4’,4’'-(benzene-1,3,5-triyltris(methylene))tribenzoate
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) is unique due to the presence of the 2-methylbut-3-yn-2-ol groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming complex structures, making it valuable for various applications in research and industry.
Properties
CAS No. |
105405-52-5 |
---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[3,5-bis(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C21H24O3/c1-19(2,22)10-7-16-13-17(8-11-20(3,4)23)15-18(14-16)9-12-21(5,6)24/h13-15,22-24H,1-6H3 |
InChI Key |
XQAZPCOHIYFVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)C#CC(C)(C)O)C#CC(C)(C)O)O |
Origin of Product |
United States |
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